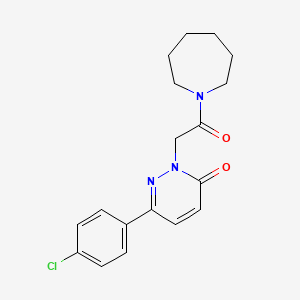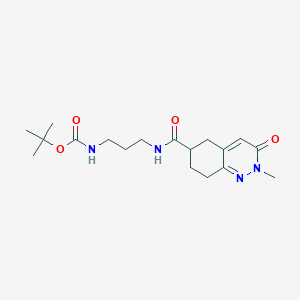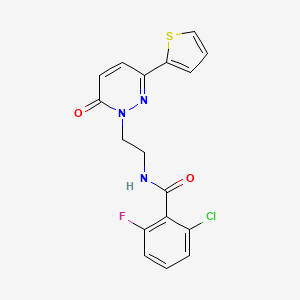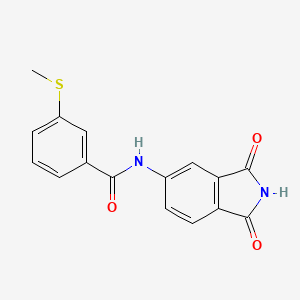![molecular formula C13H11BrClN3O B2430814 (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034545-00-9](/img/structure/B2430814.png)
(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug developed by Bristol-Myers Squibb and AstraZeneca . Dapagliflozin is the first approved drug for the treatment of type 2 diabetes that inhibits SGLT2 . It is used in adults with type 2 diabetes as an adjunct to diet and exercise to improve glycemic control .
Molecular Structure Analysis
The molecular formula of the compound is C13H11BrClN3O . Its average mass is 340.603 Da and its monoisotopic mass is 338.977386 Da .Scientific Research Applications
Synthesis of Enantiomerically Pure Compounds
This compound is used in the synthesis of enantiomerically pure compounds . The process starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and involves several steps, including the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid .
Modification of Diarylmethane Aglycone
During the investigation of novel C-glycosides as SGLT2 inhibitors, researchers have shown interest in the modification of the diarylmethane aglycone in known SGLT2 inhibitors .
Improvement of Hypoglycemic Activity
The introduction of a methyl group into compound 1, enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane, was found to be a good strategy to improve the hypoglycemic activity .
Industrial Process Scale-Up
The compound is used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
Synthesis of 3-Arylamino-1,2-dihydro-3H-1,4-benzodiazepine Derivatives
A series of new 7-bromo-5-(2’-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine derivatives were synthesized using this compound . These synthesized compounds exhibited both orexigenic and anorexigenic effects at low doses .
Mechanism of Action
Target of Action
The compound, also known as (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Pharmacokinetics
These drugs are generally well-absorbed and have good bioavailability .
Result of Action
The primary result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This is achieved by preventing the reabsorption of glucose in the kidneys, allowing more glucose to be excreted in the urine .
Future Directions
Given that this compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug, its future directions are likely tied to the development and application of Dapagliflozin and similar drugs. As our understanding of type 2 diabetes and its treatment options continue to evolve, this compound may play a crucial role in the development of new therapeutic strategies.
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGUKUVZESENNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)
![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)
